molecular formula C26H33Cl2FN7O6P B1628234 Barasertib dihydrochloride CAS No. 722543-50-2

Barasertib dihydrochloride

Numéro de catalogue: B1628234
Numéro CAS: 722543-50-2
Poids moléculaire: 660.5 g/mol
Clé InChI: PEVRMFUIHQMEHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AZD 1152 (chlorhydrate), également connu sous le nom de Barasertib, est un inhibiteur hautement puissant et sélectif de l'Aurora kinase B. Les Aurora kinases sont des kinases sérine/thréonine qui jouent un rôle crucial dans l'alignement des chromosomes, la ségrégation et la cytokinèse pendant la mitose. AZD 1152 (chlorhydrate) est principalement utilisé dans la recherche sur le cancer en raison de sa capacité à inhiber la division cellulaire et à induire l'apoptose dans les cellules cancéreuses .

Méthodes De Préparation

AZD 1152 (chlorhydrate) est synthétisé en tant que promédicament dihydrogénophosphate d'un inhibiteur de l'Aurora kinase de type pyrazoloquinazoline, en particulier l'AZD 1152-hydroxyquinazoline pyrazol anilide (HQPA). La synthèse implique les étapes suivantes :

Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié à l'aide de techniques telles que la cristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Prodrug Activation via Phosphatase-Mediated Cleavage

Barasertib dihydrochloride is enzymatically converted to its active metabolite, barasertib-hydroxyquinazoline pyrazol anilide (barasertib-HQPA), through dephosphorylation. This reaction occurs rapidly in plasma, facilitated by phosphatases .

Key Reaction:

Barasertib (prodrug)PhosphataseBarasertib-HQPA (active)+Phosphate group\text{Barasertib (prodrug)} \xrightarrow{\text{Phosphatase}} \text{Barasertib-HQPA (active)} + \text{Phosphate group}

Characteristics:

  • Selectivity : Barasertib-HQPA exhibits >3,800-fold selectivity for Aurora B kinase (IC50_{50} = 0.37 nM) over Aurora A (IC50_{50} = 1,369 nM) .

  • Conversion Rate : Complete conversion occurs within hours in physiological conditions .

Synthetic Phosphorylation Reaction

The synthesis of this compound involves phosphorylation of the precursor molecule, 2-{3-[(7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}-quinazolin-4-yl)amino]-1H-pyrazol-5-yl}-N-(3-fluorophenyl)acetamide, using di-tert-butyl diethylphosphoramidite under controlled conditions .

Reaction Conditions and Outcomes

ParameterDetails
Reagents Di-tert-butyl diethylphosphoramidite, hydrogen peroxide (30% w/w)
Solvent N,N-Dimethylacetamide
Temperature -20°C to -10°C (optimized at -15°C)
Reaction Time 4–16 hours
Yield 86–93%
Key Product Mono-tert-butyl phosphate ester intermediate

Post-Reaction Steps :

  • Oxidation with hydrogen peroxide to stabilize the phosphate group.

  • Hydrolysis under basic conditions (pH 5–6.5, NaOH) to remove protecting groups .

Analytical Confirmation :

  • 1^11H-NMR (DMSO-d6_66) : Peaks at δ 10.48 (s, 1H), 8.98 (s, 1H), 4.34 (t, 2H), 1.47 (s, 9H) .

  • MS : [M+H]+^+ = 644.2761 (intermediate), 588.2147 (deprotected form) .

Metabolic Degradation Pathways

Barasertib-HQPA undergoes hepatic metabolism via two primary routes :

  • Oxidation : Introduction of hydroxyl groups at multiple positions.

  • Cleavage of Fluoroaniline Moiety : Loss of the fluorophenyl group to form barasertib-HQPA desfluoroaniline.

Excretion Profile :

  • Feces : 51% of radioactivity recovered (unchanged drug + metabolites).

  • Urine : 27% recovered (hydroxylated metabolites) .

Key Metabolites :

  • Hydroxy-barasertib-HQPA (major oxidative product).

  • Desfluoroaniline derivative (minor pathway).

Stability Under Physiological Conditions

This compound remains stable in acidic environments (e.g., gastric pH) but degrades rapidly in alkaline conditions. Hydrolysis of the phosphate ester bond is pH-dependent, with optimal stability at pH 4–6 .

Comparative Reactivity in Clinical Formulations

ParameterThis compoundBarasertib-HQPA
Solubility >10 mg/mL in water (pH 3–4)<0.1 mg/mL in water
Plasma Half-Life 6–8 hours (prodrug)12–24 hours (active metabolite)
Protein Binding 85–90%92–95%

Applications De Recherche Scientifique

AZD 1152 (hydrochloride) has several scientific research applications:

Mécanisme D'action

AZD 1152 (hydrochloride) exerts its effects by selectively inhibiting Aurora kinase B. The inhibition of Aurora kinase B disrupts spindle checkpoint functions and chromosome alignment, leading to the inhibition of cytokinesis and subsequent apoptosis of cancer cells. The molecular targets and pathways involved include:

Comparaison Avec Des Composés Similaires

AZD 1152 (chlorhydrate) est comparé à d'autres inhibiteurs de l'Aurora kinase tels que ZM447439 et VX-680. Si tous ces composés inhibent les Aurora kinases, AZD 1152 (chlorhydrate) est unique en raison de sa forte sélectivité pour l'Aurora kinase B et de sa capacité à induire l'apoptose dans une large gamme de lignées de cellules cancéreuses .

Composés similaires

Activité Biologique

Barasertib dihydrochloride, also known as AZD1152 dihydrochloride, is a potent and selective inhibitor of Aurora B kinase, which plays a critical role in cell division and is implicated in various cancers. This article provides a comprehensive overview of the biological activity of Barasertib, including its mechanism of action, efficacy in clinical studies, safety profile, and potential applications in cancer therapy.

Barasertib functions primarily by inhibiting Aurora B kinase, leading to disruption of mitotic processes. This inhibition results in:

  • Induction of Apoptosis : Barasertib triggers apoptotic cell death in cancer cells by causing mitotic errors and subsequent cellular stress responses. Studies have shown that it increases the expression of pro-apoptotic markers such as Caspase 3 while decreasing survival-associated proteins like Cyclin B1 and Cyclin D1 .
  • Cell Cycle Arrest : The compound causes cells to accumulate in the G2/M phase, preventing proper chromosome segregation during mitosis, which ultimately leads to cell death .

Clinical Efficacy

Barasertib has been evaluated in several clinical trials, particularly for its effectiveness against acute myeloid leukemia (AML) and other malignancies.

Key Clinical Findings

  • Phase II Study Results :
    • In a randomized Phase II study comparing Barasertib to low-dose cytosine arabinoside (LDAC) in elderly patients with AML, Barasertib demonstrated a significant improvement in the objective complete response rate (OCRR) of 35.4% compared to 11.5% for LDAC (P < 0.05) .
    • The median overall survival (OS) was reported as 8.2 months for Barasertib-treated patients versus 4.5 months for those receiving LDAC, although this difference was not statistically significant (HR=0.88; P=0.663) .
  • Safety Profile :
    • Common adverse events associated with Barasertib included stomatitis (71%) and febrile neutropenia (67%), indicating a more toxic but manageable safety profile compared to LDAC .
    • The maximum tolerated dose (MTD) was established at 1200 mg for continuous intravenous infusion over seven days .

Case Studies

Several case studies have highlighted the efficacy of Barasertib in specific patient populations:

  • Case Study 1 : A patient with relapsed AML achieved a complete response after treatment with Barasertib as part of a combination therapy regimen with LDAC. This case underscored the potential for Barasertib to enhance treatment outcomes even in challenging cases .
  • Case Study 2 : In patients with advanced solid tumors, Barasertib administration resulted in partial responses, suggesting its utility beyond hematological malignancies .

Comparative Efficacy Table

TreatmentOCRR (%)Median OS (months)Common AEs (%)
Barasertib35.48.2Stomatitis (71), Febrile Neutropenia (67)
Low-Dose Cytarabine11.54.5Stomatitis (15), Febrile Neutropenia (19)

Propriétés

IUPAC Name

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN7O6P.2ClH/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19;;/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVRMFUIHQMEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33Cl2FN7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722543-50-2
Record name Barasertib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722543502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BARASERTIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3T2NXF7ZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barasertib dihydrochloride
Reactant of Route 2
Barasertib dihydrochloride
Reactant of Route 3
Barasertib dihydrochloride
Reactant of Route 4
Barasertib dihydrochloride
Reactant of Route 5
Barasertib dihydrochloride
Reactant of Route 6
Barasertib dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.